(2-Phenoxyphenyl)thiourea
Overview
Description
(2-Phenoxyphenyl)thiourea is an organosulfur compound belonging to the thiourea group. It is characterized by the presence of a phenoxy group attached to the phenyl ring, which is further connected to a thiourea moiety. This compound has garnered attention due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenoxyphenyl)thiourea typically involves the reaction of 2-phenoxyaniline with thiophosgene or ammonium thiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows: [ \text{2-Phenoxyaniline} + \text{Thiophosgene} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Phenoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens, electrophiles, organic solvents like dichloromethane.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2-Phenoxyphenyl)thiourea has found applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of (2-Phenoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Diafenthiuron: Another thiourea derivative used as an insecticide and acaricide.
Thiourea: A simpler analog with a wide range of applications in organic synthesis and industry.
Uniqueness: (2-Phenoxyphenyl)thiourea is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2-phenoxyphenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c14-13(17)15-11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H3,14,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPZJSIVHLJVQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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